Eddhma

Description

Structure

2D Structure

3D Structure

Properties

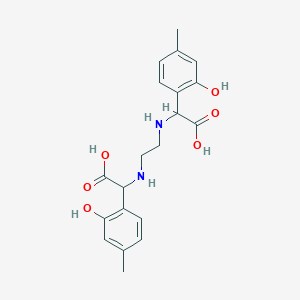

Molecular Formula |

C20H24N2O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2-[2-[[carboxy-(2-hydroxy-4-methylphenyl)methyl]amino]ethylamino]-2-(2-hydroxy-4-methylphenyl)acetic acid |

InChI |

InChI=1S/C20H24N2O6/c1-11-3-5-13(15(23)9-11)17(19(25)26)21-7-8-22-18(20(27)28)14-6-4-12(2)10-16(14)24/h3-6,9-10,17-18,21-24H,7-8H2,1-2H3,(H,25,26)(H,27,28) |

InChI Key |

SFJPGSCMZIUEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)NCCNC(C2=C(C=C(C=C2)C)O)C(=O)O)O |

Synonyms |

EDDHMA ethylenediaminedi-(o-hydroxy-p-methylphenylacetic)acid |

Origin of Product |

United States |

Foundational & Exploratory

Osimertinib: An In-depth Technical Guide to its In Vitro Mechanism of Action

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that represents a significant advancement in the treatment of non-small-cell lung cancer (NSCLC).[1][2] It was rationally designed to selectively target both common EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] The T790M mutation is a primary driver of acquired resistance to first- and second-generation EGFR TKIs. A key attribute of osimertinib is its pronounced selectivity for mutant EGFR over wild-type (WT) EGFR, which is thought to contribute to a more favorable safety profile.[2][4] This guide offers a comprehensive technical overview of the in vitro mechanism of action of osimertinib, detailing its core inhibitory action, effects on downstream signaling, and potency, supported by quantitative data and standardized experimental protocols.

Core Mechanism of Action: Irreversible Covalent Inhibition

Osimertinib's primary mechanism of action is the irreversible inhibition of mutant EGFR kinase activity.[1] As a mono-anilino-pyrimidine compound, it features an acrylamide group that acts as a Michael acceptor.[1] This functional group enables osimertinib to form a covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding site of the EGFR kinase domain.[1][4][5] This irreversible binding physically obstructs the binding of ATP, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1][5]

Downstream Signaling Pathway Inhibition

By inhibiting EGFR autophosphorylation, osimertinib effectively blocks the activation of key downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][5] These pathways are crucial regulators of cell proliferation, survival, and differentiation. In vitro studies have demonstrated that osimertinib potently inhibits the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in EGFR-mutant cell lines.[4][6] This targeted inhibition of pro-survival signaling ultimately leads to a reduction in tumor cell proliferation and an increase in apoptosis.[2]

Figure 1: Osimertinib's inhibition of the EGFR signaling pathway.

Quantitative Data: Potency and Selectivity

The in vitro potency of osimertinib has been extensively characterized through biochemical and cell-based assays. The following tables summarize key quantitative data, demonstrating its high potency against sensitizing and T790M EGFR mutations and its selectivity over wild-type EGFR.

Table 1: Biochemical IC50 Values of Osimertinib Against EGFR Variants

| EGFR Variant | IC50 (nM) | Reference |

| Exon 19 deletion | 12.92 | [7] |

| L858R | 13-54 | [8] |

| L858R/T790M | 11.44 | [7] |

| Wild-Type (WT) | 493.8 | [7] |

| IC50 values represent the concentration of Osimertinib required to inhibit 50% of the EGFR kinase activity in recombinant enzyme assays. |

Table 2: Cellular IC50 Values of Osimertinib in EGFR-Mutant Cell Lines

| Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | <15 | [8] |

| H3255 | L858R | 13-54 | [8] |

| H1975 | L858R/T790M | <15 | [8] |

| IC50 values represent the concentration of Osimertinib required to inhibit 50% of cell proliferation in cell-based assays. |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of kinase inhibitors like osimertinib. Below are protocols for key experiments.

EGFR Kinase Activity Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of osimertinib on the enzymatic activity of purified EGFR protein variants.

Objective: To determine the IC50 value of osimertinib against specific EGFR mutations.

Materials:

-

Recombinant human EGFR kinase (WT, L858R/T790M, etc.)

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

Osimertinib (serially diluted)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Methodology:

-

Prepare serial dilutions of osimertinib in DMSO.

-

In a multi-well plate, add the recombinant EGFR kinase, the kinase substrate, and the diluted osimertinib or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

-

Calculate the percentage of kinase inhibition for each osimertinib concentration relative to the vehicle control.

-

Plot the inhibition data against the log concentration of osimertinib to determine the IC50 value using non-linear regression.

Figure 2: Workflow for an EGFR kinase activity assay.

Cell Viability Assay

This assay determines the concentration-dependent cytotoxic effect of osimertinib on cells with different EGFR mutation statuses.

Objective: To determine the IC50 value of osimertinib in various cancer cell lines.

Materials:

-

EGFR-mutant and wild-type cancer cell lines (e.g., PC-9, H1975)

-

Cell culture medium and supplements

-

Osimertinib (serially diluted)

-

Multi-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serially diluted concentrations of osimertinib or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[2]

-

After incubation, equilibrate the plate to room temperature.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[2]

-

Measure the signal (e.g., luminescence) on a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of osimertinib to determine the IC50 value.[2]

Figure 3: Workflow for a cell viability assay.

Western Blot Analysis

This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of EGFR and its key downstream signaling proteins.

Objective: To confirm the inhibition of EGFR signaling pathway components.

Materials:

-

EGFR-mutant cell lines

-

Osimertinib

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).[2]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Treat cells with various concentrations of osimertinib for a specified time (e.g., 2-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.[2]

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Block the membrane and incubate with the desired primary antibody overnight at 4°C.[2]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2]

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

-

Analyze the band intensities to assess the levels of phosphorylated and total proteins.

Conclusion

The in vitro characterization of osimertinib confirms its mechanism of action as a potent and selective irreversible inhibitor of sensitizing and T790M-mutant EGFR.[2] Its ability to covalently bind to Cys797 in the ATP-binding pocket leads to the effective blockade of downstream pro-survival signaling pathways.[1][5] The comprehensive in vitro assays detailed in this guide are fundamental for defining the compound's activity profile, elucidating its mechanism of action, and providing a strong foundation for its clinical development and application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

Unraveling Cellular Responses: A Technical Guide to Compound Biological Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the introduction of a novel compound can trigger a cascade of molecular events. Understanding the precise biological pathways a compound modulates is paramount for elucidating its mechanism of action, identifying potential therapeutic targets, and predicting off-target effects. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for conducting compound biological pathway analysis. We will delve into the key experimental protocols for generating multi-omics data, the presentation of quantitative data, and the visualization of complex biological networks. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively dissect the cellular impact of chemical compounds.

Biological pathway analysis aims to identify and interpret the collective changes in a set of related genes, proteins, or metabolites that are associated with a specific cellular process.[1][2] Rather than focusing on single molecular changes, this approach provides a systems-level understanding of a compound's effect.[2] The core of this analysis lies in the integration of high-throughput experimental data with curated pathway databases such as KEGG and Reactome.[3]

Experimental Workflows: From Sample to Data

A robust pathway analysis is contingent on high-quality data from various omics technologies. The following sections detail the standardized experimental workflows for generating transcriptomic, proteomic, and metabolomic data upon compound treatment.

A generalized experimental workflow for compound pathway analysis begins with treating a biological system (e.g., cell culture) with the compound of interest and a vehicle control. Following treatment, samples are collected for multi-omics analysis. The generated data is then processed, and statistical analyses are performed to identify significantly altered molecules. Finally, these molecules are mapped to biological pathways to elucidate the compound's mechanism of action.

Transcriptomics: Unveiling the Gene Expression Landscape

RNA sequencing (RNA-Seq) is a powerful technique for quantifying the abundance of all RNA transcripts in a sample, providing a snapshot of the cellular gene expression program.[2]

Experimental Protocol: RNA-Seq for Differential Gene Expression Analysis

-

Cell Culture and Compound Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of the compound and a vehicle control for a specified duration.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure the RNA quality is high, with an RNA Integrity Number (RIN) > 8, as determined by a Bioanalyzer.[4]

-

Library Preparation:

-

Poly(A) Selection: Isolate mRNA from the total RNA by capturing the poly(A) tails.

-

Fragmentation: Fragment the mRNA into smaller pieces.

-

cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

-

PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.[5]

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the compound-treated and control samples.[6]

-

Data Presentation: Transcriptomics

The results of a differential gene expression analysis are typically presented in a table format, highlighting the most significantly altered genes.

| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) |

| FOS | 3.58 | 1.2e-15 | 2.5e-11 |

| JUN | 3.12 | 4.5e-14 | 8.9e-10 |

| EGR1 | 2.98 | 7.8e-13 | 1.5e-8 |

| CCND1 | -2.54 | 3.2e-11 | 6.1e-7 |

| CDKN1A | 2.15 | 9.1e-10 | 1.7e-5 |

| GADD45A | -1.98 | 5.6e-9 | 1.0e-4 |

Proteomics: Profiling the Protein Complement

Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in a complex biological sample.[1][7]

Experimental Protocol: Mass Spectrometry-Based Proteomics

-

Cell Culture and Compound Treatment: Follow the same procedure as for transcriptomics.

-

Protein Extraction and Digestion:

-

Lyse cells in a buffer containing detergents and protease inhibitors.

-

Quantify the total protein concentration using a standard assay (e.g., BCA assay).

-

Denature, reduce, and alkylate the proteins to unfold them and modify cysteine residues.

-

Digest the proteins into peptides using a protease, typically trypsin.[8]

-

-

Peptide Cleanup and Labeling (Optional):

-

Desalt the peptide mixture using a solid-phase extraction method.

-

For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) to allow for multiplexed analysis.[9]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides based on their physicochemical properties using high-performance liquid chromatography (HPLC).

-

Introduce the separated peptides into a mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then fragments the peptides and measures the mass-to-charge ratio of the fragments (MS2 scan).[7]

-

-

Data Analysis:

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the corresponding peptides and proteins.

-

Protein Quantification: Quantify the relative abundance of proteins between samples based on the intensity of the peptide signals (label-free) or the reporter ion intensities (isobaric labeling).[3]

-

Statistical Analysis: Identify proteins with statistically significant changes in abundance between the compound-treated and control groups.

-

Data Presentation: Proteomics

Quantitative proteomics data is summarized in a table that lists the identified proteins and their relative abundance changes.

| Protein Accession | Gene Symbol | log2(Fold Change) | p-value |

| P01100 | MYC | 2.89 | 3.4e-8 |

| P05412 | JUN | 2.51 | 7.1e-7 |

| P08047 | FOS | 2.33 | 1.2e-6 |

| P24941 | CDK2 | -2.12 | 5.8e-6 |

| P16473 | CDK4 | -1.98 | 9.2e-5 |

| Q00987 | CCND1 | -1.85 | 2.1e-4 |

Metabolomics: Assessing the Metabolic State

Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a biological system and provides a functional readout of the cellular state.[10]

Experimental Protocol: Mass Spectrometry-Based Metabolomics

-

Cell Culture and Compound Treatment: Follow the same procedure as for transcriptomics, with careful attention to quenching metabolic activity during sample collection.

-

Metabolite Extraction:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Separate the extracted metabolites using a chromatographic method suited for the metabolite class (e.g., HILIC for polar metabolites, reverse-phase for nonpolar metabolites).[10]

-

Analyze the separated metabolites using a high-resolution mass spectrometer to accurately measure their mass-to-charge ratio.[11]

-

-

Data Analysis:

-

Peak Picking and Alignment: Process the raw LC-MS data to detect and align metabolic features across all samples.

-

Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a database of known metabolites.[13]

-

Statistical Analysis: Use multivariate statistical methods (e.g., PCA, PLS-DA) and univariate tests to identify metabolites that are significantly different between the compound-treated and control groups.[14]

-

Data Presentation: Metabolomics

The results of a metabolomics study are presented in a table listing the identified metabolites and their relative abundance changes.

| Metabolite Name | m/z | Retention Time (min) | log2(Fold Change) | p-value |

| Lactate | 89.0233 | 1.25 | 1.87 | 2.5e-5 |

| Glutamine | 145.0619 | 2.31 | -1.54 | 8.9e-5 |

| Succinate | 117.0193 | 3.45 | 1.32 | 1.2e-4 |

| Citrate | 191.0198 | 4.12 | -1.15 | 3.4e-4 |

| Alpha-ketoglutarate | 145.0299 | 3.88 | 1.09 | 5.6e-4 |

| Fumarate | 115.0037 | 3.76 | -0.98 | 7.8e-4 |

Signaling Pathway Visualization

Visualizing the affected signaling pathways is crucial for interpreting the biological consequences of a compound's activity. Graphviz is a powerful tool for generating pathway diagrams from a simple text-based description in the DOT language.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is frequently observed in cancer.[15]

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism.[16][17] It is frequently activated in various human cancers.[17]

Conclusion

Compound biological pathway analysis is an indispensable component of modern drug discovery and development. By integrating multi-omics data, researchers can gain a holistic view of a compound's cellular effects, leading to a deeper understanding of its mechanism of action and potential therapeutic applications. The methodologies and visualization techniques outlined in this guide provide a robust framework for conducting these complex analyses. As our understanding of cellular networks continues to grow, so too will the power of pathway analysis to accelerate the development of novel and effective therapies.

References

- 1. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]

- 3. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Count-Based Differential Expression Analysis of RNA-seq Data [4va.github.io]

- 7. epfl.ch [epfl.ch]

- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]

- 13. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. cusabio.com [cusabio.com]

The Discovery and Preclinical Evaluation of a Novel DGKα Inhibitor for Immuno-Oncology

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to checkpoint inhibitors is a paramount challenge. A promising new approach involves the targeted inhibition of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T cell function. This whitepaper details the discovery and initial findings of Compound 10, a novel, potent, and selective small molecule inhibitor of DGKα, developed by Insilico Medicine. Through a combination of artificial intelligence-driven target discovery and generative chemistry, Compound 10 has demonstrated significant potential in preclinical studies to restore T cell activity and synergize with checkpoint blockade therapies. This document provides an in-depth overview of the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its initial evaluation.

Introduction: The Role of DGKα in Immuno-Oncology

Discovery of Compound 10: An AI-Driven Approach

Mechanism of Action and Signaling Pathway

Data Presentation

The preclinical evaluation of Compound 10 has yielded promising quantitative data across a range of in vitro and in vivo assays.

Table 1: In Vitro Activity of Compound 10

| Parameter | Value |

| DGKα Enzymatic Inhibition (IC50) | Sub-nanomolar |

| T Cell Activation (IL-2 Release EC50) | 608 nM |

| T Cell Activation (Fold Induction at 100 nM) | 510% |

Table 2: Mouse Pharmacokinetic Profile of an Exemplified DGKα Inhibitor

| Parameter | Route | Dose (mg/kg) | t1/2 (h) | AUCinf (ng·h/mL) |

| CD-1 Mice | p.o. | 5 | 3.28 | 15459 |

| SD Rats | p.o. | 5 | 8.09 | 12031 |

Data for an exemplified compound from a patent by Insilico Medicine.[4]

Table 3: In Vivo Anti-Tumor Efficacy of Compound 10 in Syngeneic Mouse Models

| Mouse Model | Treatment Group | Tumor Growth Inhibition (TGI) |

| MC38 | Compound 10 + anti-PD-1 | Up to 93% |

| MC38 | Compound 10 + anti-CTLA-4 | Synergistic Effect Observed |

| CT26 | Compound 10 + anti-PD-1 | Synergistic Effect Observed |

| CT26 | Compound 10 + anti-CTLA-4 | Synergistic Effect Observed |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DGKα Enzymatic Inhibition Assay

The enzymatic activity of DGKα and the inhibitory potential of Compound 10 were assessed using the ADP-Glo™ Kinase Assay.[5]

-

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Procedure:

-

A kinase reaction is set up in a 384-well plate containing recombinant human DGKα enzyme, its substrate diacylglycerol (DAG), and ATP in a kinase reaction buffer.

-

Compound 10 is added in a series of dilutions to determine its IC50 value.

-

The reaction is incubated at room temperature for a specified period.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added, which converts the generated ADP back to ATP.

-

The newly synthesized ATP is detected via a luciferase/luciferin reaction, and the luminescence is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

T Cell Activation Assay (IL-2 and IFN-γ Release)

The ability of Compound 10 to enhance T cell activation was determined by measuring the secretion of IL-2 and IFN-γ from stimulated human peripheral blood mononuclear cells (PBMCs).[4]

-

Principle: Activated T cells secrete cytokines such as IL-2 and IFN-γ. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Human PBMCs are isolated from healthy donor blood.

-

The cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T cell activation.

-

Compound 10 is added at various concentrations to the stimulated cells.

-

The cells are incubated for 48-72 hours to allow for cytokine production and secretion.

-

The cell culture supernatant is collected, and the concentrations of IL-2 and IFN-γ are quantified using commercially available ELISA kits according to the manufacturer's instructions.[6][7][8][9][10]

-

The EC50 and fold induction of cytokine release are calculated based on the dose-response data.

-

Mouse Pharmacokinetic Studies

The pharmacokinetic properties of the DGKα inhibitors were evaluated in mice and rats following oral administration.[4][11]

-

Principle: Serial blood samples are collected after drug administration to determine the plasma concentration of the compound over time.

-

Procedure:

-

The compound is formulated in a suitable vehicle for oral gavage.

-

A single dose of the compound is administered to a cohort of mice or rats.[12][13]

-

Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).[11][14]

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters, including half-life (t1/2) and area under the curve (AUC), are calculated using non-compartmental analysis.

-

In Vivo Anti-Tumor Efficacy Studies

-

Principle: Syngeneic mouse models, such as MC38 (colon adenocarcinoma) and CT26 (colon carcinoma), are implanted in immunocompetent mice, allowing for the evaluation of immunomodulatory agents.

-

Procedure:

-

C57BL/6 mice are subcutaneously inoculated with MC38 tumor cells, or BALB/c mice are inoculated with CT26 tumor cells.[15][16][17]

-

When the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, Compound 10 alone, anti-PD-1 alone, Compound 10 + anti-PD-1).

-

Compound 10 is administered orally according to a predetermined schedule and dose.

-

Checkpoint inhibitor antibodies (e.g., anti-PD-1, anti-CTLA-4) are administered intraperitoneally.[4][15][18]

-

Tumor volume is measured regularly using calipers.

-

The study is continued for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

-

Experimental Workflow and Logic

The preclinical evaluation of Compound 10 followed a logical progression from in vitro characterization to in vivo validation.

Conclusion and Future Directions

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. weldonbiotech.com [weldonbiotech.com]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. ichor.bio [ichor.bio]

- 16. southernresearch.org [southernresearch.org]

- 17. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of Berberine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine is a natural isoquinoline alkaloid found in several plants, including Coptis chinensis (goldthread), Hydrastis canadensis (goldenseal), and Berberis species. Traditionally used in Chinese and Ayurvedic medicine for treating infections and diarrhea, modern research has unveiled its extensive pharmacological properties, positioning it as a promising therapeutic agent for a spectrum of diseases.[1][2][3] Berberine's efficacy stems from its ability to modulate multiple key cellular signaling pathways involved in metabolism, inflammation, and cell proliferation.[4][[“]] This technical guide provides a detailed overview of the primary therapeutic targets of berberine, supported by quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Core Therapeutic Target: AMP-Activated Protein Kinase (AMPK)

The activation of AMP-activated protein kinase (AMPK) is central to many of berberine's therapeutic effects, particularly in metabolic disorders like type 2 diabetes and obesity.[6][7] AMPK acts as a master regulator of cellular energy homeostasis. Berberine activates AMPK, not directly, but by inhibiting Complex I of the mitochondrial respiratory chain.[8][9] This inhibition leads to an increased cellular AMP:ATP ratio, which in turn allosterically activates AMPK.[10]

Signaling Pathway

Upon activation, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) while switching off anabolic pathways that consume ATP (like cholesterol and protein synthesis).[11] Key downstream effects include increased glucose uptake via GLUT4 translocation, enhanced fatty acid oxidation, and inhibition of lipogenesis.[12]

Quantitative Data: Efficacy of Berberine on AMPK Activation

The activation of AMPK by berberine has been quantified across various cell lines. The table below summarizes the effective concentrations leading to AMPK phosphorylation.

| Cell Line | Treatment Concentration (µmol/L) | Outcome | Fold Change vs. Control (p-AMPK/t-AMPK) | Reference |

| HepG2 | 20 µmol/L | Increased AMPK Phosphorylation | ~2.0-fold | [9] |

| C2C12 Myotubes | 20 µmol/L | Increased AMPK Phosphorylation | ~2.4-fold | [9] |

| HCT116 (Colon) | 15-60 µmol/L | Dose-dependent AMPK Phosphorylation | Not specified | [13] |

| 3T3-L1 Adipocytes | 10 µmol/L | Increased AMPK Activity | Significant increase | [12] |

Experimental Protocol: Western Blot for AMPK Phosphorylation

This protocol outlines the methodology to detect the activation of AMPK via phosphorylation at Threonine 172 (Thr172) in cell lysates following berberine treatment.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, C2C12) to 70-80% confluency in appropriate media (e.g., DMEM with 10% FBS).[14]

-

Serum-starve cells for 12-16 hours to reduce basal phosphorylation levels.[14]

-

Treat cells with varying concentrations of berberine (e.g., 5, 10, 20 µmol/L) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[9]

2. Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]

-

Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14][15]

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Collect the supernatant and determine protein concentration using a BCA assay.[14]

3. Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling at 95°C for 5 minutes in SDS-PAGE loading buffer.[14]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[15] Note: BSA is often preferred over milk for phospho-antibodies to reduce background.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) diluted in 5% BSA/TBST.[15][17]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again and visualize bands using an ECL detection reagent.[14]

-

To normalize, strip the membrane and re-probe with an antibody for total AMPK (t-AMPK).[14]

4. Data Analysis:

-

Quantify band intensity using densitometry software.

-

Calculate the ratio of p-AMPK to t-AMPK for each sample and normalize to the vehicle control to determine the fold change.[14]

Modulation of Inflammatory Pathways

Berberine exhibits potent anti-inflammatory properties by targeting key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[18][19][20]

MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[21] Berberine has been shown to inhibit the phosphorylation, and thus activation, of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[18][22][23]

Quantitative Data: Inhibition of Inflammatory Cytokines

Berberine's modulation of inflammatory pathways results in a significant reduction of pro-inflammatory cytokine production.

| Cytokine | Cell/System | Stimulus | Berberine Concentration | % Inhibition / Effect | Reference |

| IL-6 | Human Bronchial Epithelial Cells | IL-4 + TNF-α | 1 µM | Significant inhibition of secretion | [24] |

| TNF-α | Adjuvant-induced arthritic FLS | IL-21 | 15-45 µM | Dose-dependent suppression | [25] |

| IL-1β | Adjuvant-induced arthritic FLS | IL-21 | 15-45 µM | Dose-dependent suppression | [25] |

| IL-8 | Gastric Cancer MGC 803 cells | - | Dose-dependent | Reduction in secretion | [22] |

Experimental Protocol: Cytokine Measurement by ELISA

This protocol describes the quantification of cytokine secretion from cultured cells after treatment with berberine.

1. Cell Culture and Stimulation:

-

Plate cells (e.g., BEAS-2B human bronchial epithelial cells) in a multi-well plate and allow them to adhere.

-

Pre-treat cells with berberine (e.g., 1 µM) for a specified duration (e.g., 1-4 hours).[21][24]

-

Add an inflammatory stimulus (e.g., IL-4 plus TNF-α, or LPS) to all wells except the negative control.[24]

-

Incubate for an appropriate time (e.g., 24 hours) to allow for cytokine production and secretion.

2. Sample Collection:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.

3. ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercial ELISA kit for the specific cytokine of interest (e.g., human IL-6).

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate.

-

Wash the plate and block non-specific binding sites.

-

Add standards (of known cytokine concentrations) and the collected cell supernatants to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a biotinylated detection antibody specific for a different epitope on the target cytokine and incubate.

-

Wash the plate and add streptavidin-HRP (Horse Radish Peroxidase).

-

Wash again and add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the cytokine in each experimental sample.

-

Compare the cytokine concentrations in berberine-treated samples to the stimulated control to calculate the percent inhibition.

Regulation of Insulin Signaling

Berberine improves insulin sensitivity, a key factor in managing type 2 diabetes.[26] One of its primary mechanisms is the upregulation of insulin receptor (InsR) expression.[27][28] This action is mediated through a Protein Kinase C (PKC)-dependent pathway, which increases the transcription of the InsR gene.[27] Enhanced InsR expression leads to improved glucose uptake in peripheral tissues like muscle and liver cells in the presence of insulin.[1][27]

Anti-Cancer Mechanisms

Berberine exerts anti-tumor effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[1][2][4][29] It modulates multiple signaling pathways often dysregulated in cancer, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[4] For instance, by activating AMPK, berberine can inhibit mTOR, a key regulator of cell growth and proliferation.[13] Furthermore, berberine has been shown to arrest cancer cells in the G1/S phase of the cell cycle by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[1]

Conclusion

Berberine is a multi-target compound with significant therapeutic potential for metabolic, inflammatory, and oncological diseases.[7][30] Its ability to modulate central signaling nodes such as AMPK, MAPK, NF-κB, and the insulin receptor pathway underscores its pleiotropic effects. The data and protocols presented in this guide offer a framework for researchers to further investigate and harness the pharmacological properties of berberine in drug discovery and development. While its clinical application is promising, challenges such as low bioavailability must be addressed to maximize its therapeutic efficacy.[7][31]

References

- 1. dovepress.com [dovepress.com]

- 2. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. consensus.app [consensus.app]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Berberine as a multi-target therapeutic agent for obesity: from pharmacological mechanisms to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]

- 9. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 10. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 11. Molecular mechanisms, targets and clinical potential of berberine in regulating metabolism: a review focussing on databases and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Berberine inhibits IL-21/IL-21R mediated inflammatory proliferation of fibroblast-like synoviocytes through the attenuation of PI3K/Akt signaling pathway and ameliorates IL-21 mediated osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. droracle.ai [droracle.ai]

- 27. Berberine reduces insulin resistance through protein kinase C-dependent up-regulation of insulin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The Anti-Cancer Mechanisms of Berberine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation and Properties of Curcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenolic compound derived from the rhizomes of Curcuma longa (turmeric), has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2] Chemically known as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, it is responsible for the vibrant yellow color of turmeric.[3][4] Curcumin's therapeutic potential is attributed to its ability to modulate multiple signaling pathways, making it a promising candidate for drug development in various disease contexts, including cancer, inflammatory conditions, and neurodegenerative disorders.[2][5] This guide provides an in-depth overview of the structural elucidation, physicochemical properties, and biological activities of curcumin, along with detailed experimental protocols relevant to its study.

Structural Elucidation

The definitive structure of curcumin has been established through a combination of spectroscopic techniques. In solution, curcumin predominantly exists as a keto-enol tautomer, a structural feature crucial for its biological activity.[3][6][7]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in confirming the keto-enol tautomeric form of curcumin in various solvents.[6][7] The presence of the enolic proton and the specific chemical shifts of the carbon and proton atoms provide a clear signature of this structure.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of curcumin.[8] Fragmentation patterns observed in MS/MS experiments further help in confirming the connectivity of the atoms within the molecule. Autoxidation products of curcumin have also been identified using one- and two-dimensional NMR and mass spectrometry.[9]

Physicochemical and Biological Properties

Curcumin's therapeutic efficacy is influenced by its physicochemical and biological characteristics.

3.1. Physicochemical Properties

Curcumin is a lipophilic molecule, which contributes to its low solubility in water and rapid metabolism, thereby affecting its bioavailability.[3][10]

| Property | Value | Reference |

| Molecular Formula | C21H20O6 | [4][10][11] |

| Molecular Weight | 368.38 g/mol | [4][10][11] |

| Melting Point | 183 °C | [3][4] |

| Appearance | Orange-yellow crystalline powder | [12] |

| Solubility | Soluble in ethanol, dimethylsulfoxide (DMSO), and acetone; insoluble in water at acidic and neutral pH. | [4][11] |

| cLogP | 3.2 | [11] |

3.2. Biological Properties and Cytotoxicity

Curcumin exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Its cytotoxicity against various cancer cell lines has been extensively studied, with IC50 values varying depending on the cell type and experimental conditions.

| Cell Line | Activity | IC50 Value (µM) | Reference |

| Murine Macrophage | Cytotoxicity | 31 | [13] |

| Human Kidney Cells | Cytotoxicity | 15.2 | [13] |

| HeLa | Cytotoxicity | 10.5 | [14] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 25 | [15] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 25 | [15] |

| A549 (Lung Cancer) | Cytotoxicity | 11.2 | [15] |

| HCT-116 (Colon Cancer) | Cytotoxicity | 10 | [15] |

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

One of the most well-characterized mechanisms of curcumin's action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][16] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, and apoptosis.[17]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines like IL-1, IL-6, and TNF-α.[1][17]

Curcumin has been shown to interfere with this pathway at multiple points. It can inhibit the activation of IKK, thereby preventing the phosphorylation and degradation of IκB.[17] This leads to the retention of NF-κB in the cytoplasm and a downregulation of its target genes.[1]

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

5.1. High-Performance Liquid Chromatography (HPLC) for Quantification of Curcumin

This protocol provides a general method for the quantification of curcumin in a sample matrix, such as a turmeric extract.

Objective: To determine the concentration of curcumin in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 20 mM Phosphate buffer, pH 6.0

-

Curcumin standard

-

Methanol

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of curcumin (1000 µg/mL) in methanol. From this stock, prepare a series of working standard solutions (e.g., 0.5, 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL) by diluting with the mobile phase.[18]

-

Sample Preparation: Accurately weigh the sample (e.g., 100 mg of powdered turmeric extract) and transfer to a volumetric flask. Add a suitable solvent like methanol or acetone and sonicate to extract the curcumin.[19] Centrifuge the mixture and dilute the supernatant with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[19]

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the curcumin standard against its concentration. Determine the concentration of curcumin in the sample by interpolating its peak area on the calibration curve.

References

- 1. Targeting Nuclear Factor-Kappa B Signaling Pathway by Curcumin: Implications for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The regulating effect of curcumin on NF-κB pathway in neurodegenerative diseases: a review of the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin ameliorates macrophage infiltration by inhibiting NF-κB activation and proinflammatory cytokines in streptozotocin induced-diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR study of the solution structure of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Properties, Extraction Methods, and Delivery Systems for Curcumin as a Natural Source of Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomedical Applications and Bioavailability of Curcumin—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Effect of curcumin on nuclear factor kappaB signaling pathways in human chronic myelogenous K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. USP HPLC Analysis of Curcuminoids in Powdered Turmeric Extract | Sigma-Aldrich [sigmaaldrich.com]

- 20. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicology and Safety Profile of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the non-clinical toxicology and safety profile of acetylsalicylic acid (ASA), commonly known as aspirin. A cornerstone of pharmacotherapy for over a century, aspirin's safety profile has been extensively characterized. This document synthesizes key quantitative data from a range of toxicological assessments, including acute, repeated-dose, genetic, reproductive, and developmental toxicity studies. Detailed experimental protocols for pivotal safety studies are provided, adhering to internationally recognized guidelines. Furthermore, this guide includes mandatory visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of aspirin's mechanism of action and its toxicological evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of this critical therapeutic agent.

Non-Clinical Toxicology

The toxicological profile of acetylsalicylic acid has been established through a comprehensive suite of in vitro and in vivo studies. The primary mechanism of both therapeutic and toxic effects is the irreversible inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins and thromboxanes.

Acute Toxicity

The acute toxicity of aspirin has been evaluated in several species. The median lethal dose (LD50) varies depending on the species and the route of administration.

Table 1: Acute Toxicity of Acetylsalicylic Acid (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Rat | Oral | 200 | [1][2] |

| Rat | Oral | 1500 | [3] |

| Rabbit | Oral | 1800 | [3] |

| Rabbit | Intraperitoneal | 500 |[3] |

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted to evaluate the effects of repeated exposure to aspirin. A key parameter from these studies is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Repeated-Dose Toxicity of Acetylsalicylic Acid (NOAEL)

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |

|---|---|---|---|---|

| Rat | 60 Days | Oral | Not explicitly defined; adverse reproductive effects observed at therapeutic doses. | Reduced sperm density and motility.[4] |

| Rat | 2 Generations | Dietary | 500 | No biologically significant differences in reproductive performance or systemic toxicity.[5] |

Note: Specific NOAELs from standard 90-day rodent and non-rodent studies were not definitively identified in the reviewed literature. The provided data is from a two-generation study and a study focused on reproductive parameters.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems.

-

Central Nervous System (CNS): Studies in humans have shown that aspirin can have distinct effects on the quantitative electroencephalogram (EEG), differing from other psychoactive substances.[6]

-

Cardiovascular System: As a well-known inhibitor of platelet aggregation, aspirin's primary cardiovascular effect is antithrombotic. Its impact on other cardiovascular parameters is generally considered secondary to its primary mechanism of action.

-

Respiratory System: No significant adverse effects on the respiratory system have been identified as a primary concern in the context of safety pharmacology.

Genetic Toxicology

The genotoxic potential of acetylsalicylic acid has been evaluated in a battery of in vitro and in vivo assays.

Table 3: Genetic Toxicology of Acetylsalicylic Acid

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and Without | Negative |

| In vivo Micronucleus Test | Rodent Erythrocytes | N/A | Negative |

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are a standard component of a comprehensive toxicology program. While many studies have investigated aspirin's role in cancer prevention, standard 2-year carcinogenicity studies are less frequently reported in recent literature. However, long-term observational studies in humans suggest that regular aspirin use may be associated with a reduced risk of certain cancers, including colorectal cancer.[7]

Reproductive and Developmental Toxicity

The effects of acetylsalicylic acid on reproduction and development have been studied in several species.

-

Fertility and Early Embryonic Development: Subchronic administration of aspirin in male rats has been shown to adversely affect reproductive parameters, including sperm count and motility.[4]

-

Embryo-fetal Development (Teratogenicity): Aspirin has been shown to have teratogenic effects in some animal species at high doses.

-

Two-Generation Study: In a two-generation study in rats, a dietary administration of up to 500 mg/kg/day of N-acetyl-l-aspartic acid (a related compound) showed no adverse effects on reproductive performance or systemic toxicity.[5]

Pharmacokinetics and Metabolism

Acetylsalicylic acid is rapidly absorbed after oral administration and is quickly hydrolyzed to its active metabolite, salicylic acid, in the gastrointestinal mucosa, blood, and liver. The half-life of aspirin in plasma is short, while salicylic acid has a longer half-life. Both aspirin and salicylic acid are further metabolized in the liver and excreted primarily in the urine.

Experimental Protocols

The following are summaries of the standard methodologies for key toxicology studies, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the short-term toxicity of a substance after a single oral dose.

-

Test System: Typically rodents (rats or mice).

-

Procedure: The test substance is administered by gavage in graduated doses to several groups of animals (one dose per group).[8] Animals are observed for mortality and clinical signs of toxicity for a set period.[8] Necropsies are performed on all animals.[8]

-

Endpoint: Calculation of the LD50 value.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

-

Objective: To evaluate the adverse effects of a substance after repeated oral administration for 90 days.[9][10]

-

Test System: Typically rats. At least 20 animals (10 male, 10 female) per group.[9]

-

Procedure: The test substance is administered daily at three or more dose levels, plus a control group.[11] Animals are monitored for clinical signs, body weight changes, and food/water consumption.[9][12] Extensive hematology, clinical biochemistry, and urinalysis are performed.[9] At termination, a full necropsy and histopathological examination of organs are conducted.[9]

-

Endpoint: Determination of the NOAEL.[11]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Objective: To detect gene mutations induced by a test substance.[13]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth.[13][14]

-

Procedure: Bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[14][15] The mixture is plated on a minimal agar medium lacking the required amino acid.[13]

-

Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) compared to the control.[14]

Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.[16][17]

-

Test System: Typically rodents (mice or rats).[17]

-

Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection.[18] Bone marrow or peripheral blood is collected after treatment.[16] Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[17]

-

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxicity.[17]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

-

Objective: To assess the adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance.[19][20]

-

Test System: Typically rats and rabbits.[21]

-

Procedure: The test substance is administered to pregnant females during the period of organogenesis.[22] Dams are monitored for clinical signs of toxicity.[21] Shortly before birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[21]

-

Endpoint: Evaluation of maternal toxicity, embryo-fetal survival, and the incidence of malformations and developmental variations.[19]

Mandatory Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition by Aspirin

Caption: Aspirin's mechanism via irreversible inhibition of COX-1 and COX-2.

Experimental Workflow: In Vivo Micronucleus Test

Caption: Workflow for the in vivo mammalian erythrocyte micronucleus test.

References

- 1. whs.rocklinusd.org [whs.rocklinusd.org]

- 2. researchgate.net [researchgate.net]

- 3. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adverse Effects of Subchronic Dose of Aspirin on Reproductive Profile of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-generation reproductive and developmental toxicity assessment of dietary N-acetyl-L-aspartic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central nervous system effects of aspirin | Semantic Scholar [semanticscholar.org]

- 7. What are all the things that aspirin does? This fascinating but simple and cheap drug has an assured future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. testinglab.com [testinglab.com]

- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 12. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 13. nib.si [nib.si]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aspirin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin, or acetylsalicylic acid, is one of the most widely used medications globally, with a rich history spanning over a century. Its therapeutic applications are diverse, ranging from analgesia and anti-inflammatory effects to its critical role in the primary and secondary prevention of cardiovascular events.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of aspirin, offering detailed insights for researchers, scientists, and professionals involved in drug development. The information is presented to facilitate a deeper understanding of its mechanism of action, disposition in the body, and the experimental methodologies used to elucidate these properties.

Pharmacokinetics

The journey of aspirin through the body, from administration to elimination, is a complex process governed by its physicochemical properties and the body's metabolic machinery. A summary of key pharmacokinetic parameters is presented below, followed by detailed experimental protocols.

Data Presentation: Pharmacokinetic Parameters of Aspirin and Salicylic Acid

Table 1: Pharmacokinetic Parameters of Aspirin (Acetylsalicylic Acid)

| Parameter | Value | Source(s) |

| Oral Bioavailability (F) | 50-68% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 17.5 - 45 minutes | [4][5] |

| Peak Plasma Concentration (Cmax) | 4.4 - 13.8 µg/mL (for 500 mg dose) | [5] |

| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg | [6] |

| Plasma Protein Binding | 58.3% ± 9.6% | [7] |

| Clearance (CL) | 39 L/h | [2] |

| Elimination Half-life (t1/2) | 15 - 20 minutes | [4] |

Table 2: Pharmacokinetic Parameters of Salicylate (Active Metabolite)

| Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [8] |

| Peak Plasma Concentration (Cmax) | 27.0 - 35.1 µg/mL (for 500 mg aspirin dose) | [5] |

| Plasma Protein Binding | 80 - 90% (concentration-dependent) | [6] |

| Elimination Half-life (t1/2) | 2 - 3 hours (low doses); 15 - 30 hours (high doses) | [6] |

Experimental Protocols

This protocol outlines a typical single-dose, open-label study to determine the pharmacokinetic profile of an oral aspirin formulation.

1. Study Population:

-

Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².[1][9] Participants must provide written informed consent.

-

Exclusion Criteria: History of hypersensitivity to aspirin or other NSAIDs, gastrointestinal ulcers, bleeding disorders, significant cardiac, hepatic, or renal disease, pregnancy or lactation, and use of any medication that could interfere with platelet function for at least two weeks prior to the study.[1][10]

2. Study Design:

-

Participants fast overnight for at least 8 hours before drug administration.[9]

-

A single oral dose of aspirin (e.g., 325 mg) is administered with a standardized volume of water.

-

Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex vivo hydrolysis of aspirin) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[11]

3. Sample Analysis:

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of aspirin and its primary metabolite, salicylic acid, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[12]

4. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, and CL) are calculated from the plasma concentration-time data using non-compartmental analysis.[13]

This method allows for the separation of unbound (free) drug from protein-bound drug in plasma under physiological conditions.

1. Materials:

-

Ultrafiltration devices with a semipermeable membrane (e.g., with a molecular weight cutoff of 30 kDa).

-

Centrifuge capable of maintaining a constant temperature.

-

Plasma samples from subjects administered aspirin.

2. Procedure:

-

The ultrafiltration device is pre-conditioned according to the manufacturer's instructions to minimize non-specific binding.

-

A known volume of the plasma sample is added to the upper chamber of the ultrafiltration device.

-

The device is centrifuged at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to force the protein-free ultrafiltrate into the lower chamber.[14][15]

-

The concentration of the drug in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) is measured by a validated analytical method (e.g., HPLC-MS/MS).

3. Calculation:

-

The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Pharmacodynamics

Aspirin's diverse pharmacological effects are primarily mediated through its irreversible inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: Pharmacodynamic Parameters of Aspirin

Table 3: In Vitro Inhibitory Activity of Aspirin

| Target | IC50 | Source(s) |

| COX-1 | 3.57 µM | [16] |

| COX-2 | 29.3 µM | [16] |

Table 4: Clinically Effective Doses of Aspirin

| Therapeutic Effect | Daily Dose Range | Source(s) |

| Antiplatelet | 75 - 150 mg | [17] |

| Analgesic/Antipyretic | 325 - 650 mg every 4-6 hours | [18] |

| Anti-inflammatory | ≥ 4 g (in divided doses) | [19] |

Mandatory Visualization

Caption: Metabolic pathway of aspirin.

Experimental Protocols

This assay measures the ability of aspirin to inhibit platelet aggregation induced by arachidonic acid, a key substrate in the COX pathway.

1. Materials:

-

Platelet aggregometer.

-

Arachidonic acid solution (agonist).[20]

-

Whole blood or platelet-rich plasma (PRP) from subjects.

-

3.2% sodium citrate anticoagulant.

2. Sample Preparation:

-

Whole blood is collected from subjects into tubes containing sodium citrate.

-

To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes). The supernatant (PRP) is carefully collected.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) and is used to set the baseline (100% aggregation).[18]

3. Procedure:

-

A sample of PRP is placed in the aggregometer cuvette and warmed to 37°C.

-

A baseline light transmission is established.

-

A specific concentration of arachidonic acid is added to the PRP to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[21]

-

The procedure is repeated with PRP from subjects who have been treated with aspirin to assess the inhibitory effect.

4. Data Analysis:

-

The maximum percentage of aggregation is determined for both pre- and post-aspirin samples.

-

The percentage of inhibition of platelet aggregation is calculated.

This in vitro assay determines the inhibitory potency (IC50) of aspirin on the COX-1 and COX-2 isoenzymes.

1. Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Aspirin solutions at various concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).

2. Procedure:

-

The COX-1 or COX-2 enzyme is pre-incubated with different concentrations of aspirin (or vehicle control) in the assay buffer at 37°C for a specified time (e.g., 15 minutes).[3]

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding a stopping reagent or by acidification).

-

The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) or ELISA.[2][7]

3. Data Analysis:

-

The percentage of inhibition of COX activity is calculated for each aspirin concentration relative to the vehicle control.

-

The IC50 value (the concentration of aspirin that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the aspirin concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Mandatory Visualization

Caption: Aspirin's inhibition of the COX signaling pathway.

Caption: Workflow for a typical aspirin PK/PD clinical study.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of aspirin, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows. A thorough understanding of these fundamental aspects is paramount for the continued exploration of aspirin's therapeutic potential and for the development of new and improved formulations. The methodologies described herein serve as a foundation for researchers and scientists to design and execute robust studies to further unravel the complexities of this remarkable drug.

References

- 1. Population Pharmacokinetic and Pharmacodynamic Modeling of Enteric-Coated Aspirin Capsule and Tablet Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. arigobio.cn [arigobio.cn]

- 9. mdpi.com [mdpi.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. docsdrive.com [docsdrive.com]

- 12. Pharmacokinetics and plasma concentrations of acetylsalicylic acid after intravenous, rectal, and intragastric administration to horses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. helena.com [helena.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. coachrom.com [coachrom.com]

A Technical Guide to Forskolin's Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract: Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool for investigating cellular signaling pathways. Its principal mechanism of action is the direct, receptor-independent activation of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] This direct activation allows for the circumvention of G-protein coupled receptor (GPCR) signaling, providing a powerful method for studying the downstream effects of cAMP elevation.[1] This guide details the molecular mechanism of Forskolin, its impact on the cAMP/PKA/CREB signaling cascade, quantitative data related to its activity, and detailed protocols for key experimental assays.

Mechanism of Action: Direct Adenylyl Cyclase Activation

Forskolin activates adenylyl cyclase by binding directly to the enzyme's catalytic subunit.[1][3] This interaction stabilizes the C1a and C2a domains of the enzyme, promoting a conformation that facilitates the conversion of ATP into cAMP and pyrophosphate.[1] This activation is unique because it does not require the Gαs subunit of a G-protein, which is the canonical mechanism for AC activation by hormones and neurotransmitters.[1][2] However, the presence of an activated Gαs protein can potentiate the response to Forskolin, leading to a synergistic increase in cAMP production.[2][4]

The primary consequence of adenylyl cyclase activation is a rapid and significant increase in intracellular cAMP levels.[4][5] As a crucial second messenger, cAMP initiates a cascade of downstream signaling events, most notably the activation of cAMP-dependent Protein Kinase A (PKA).[1][5]

The cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP by Forskolin triggers a well-characterized signaling cascade.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the active catalytic subunits.[5]

-

Nuclear Translocation: The freed PKA catalytic subunits translocate into the nucleus.

-